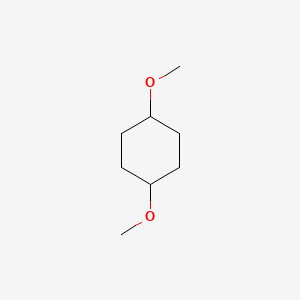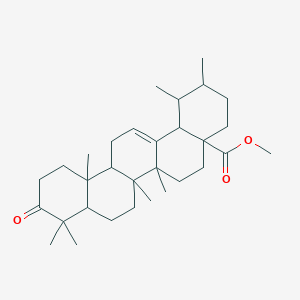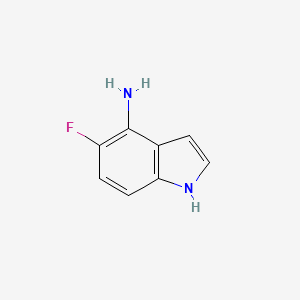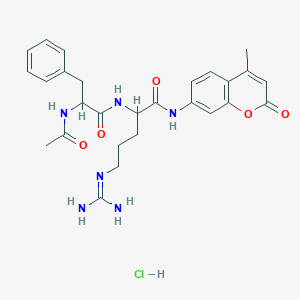
9-(Pyridin-2-yl)-9h-fluoren-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Pyridin-2-yl)-9h-fluoren-9-ol is a heterocyclic compound that features a pyridine ring attached to a fluorene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyridin-2-yl)-9h-fluoren-9-ol typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid derivative reacts with a halogenated fluorene compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
9-(Pyridin-2-yl)-9h-fluoren-9-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated fluorene derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 9-(Pyridin-2-yl)-9H-fluoren-9-one.
Reduction: 9-(Pyridin-2-yl)-9H-fluorene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
9-(Pyridin-2-yl)-9h-fluoren-9-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 9-(Pyridin-2-yl)-9h-fluoren-9-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
9-(Pyridin-2-yl)-9H-carbazole: Similar structure but with a carbazole ring instead of a fluorene backbone.
2-Phenylpyridine: Contains a pyridine ring attached to a phenyl group.
1-Phenyl-1H-pyrazole: Features a pyrazole ring attached to a phenyl group.
Uniqueness
9-(Pyridin-2-yl)-9h-fluoren-9-ol is unique due to its combination of a pyridine ring and a fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry, where these properties can be leveraged for desired outcomes.
特性
CAS番号 |
64436-62-0 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
9-pyridin-2-ylfluoren-9-ol |
InChI |
InChI=1S/C18H13NO/c20-18(17-11-5-6-12-19-17)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12,20H |
InChIキー |
YDXRPPDCHGHWMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)


![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)

![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)


![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)
![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)


